molecular formula C33H50O10 B031414 Tautomycetin CAS No. 119757-73-2

Tautomycetin

Cat. No.: B031414
CAS No.: 119757-73-2
M. Wt: 606.7 g/mol
InChI Key: VAIBGAONSFVVKI-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tautomycetin is a natural product first isolated from the bacterium Streptomyces griseochromogenes, found in the soil of Zhejiang Province, China. It was also later found in Penicillium urticae. This compound is a linear polyketide with a unique dialkylmaleic anhydride moiety, which is essential for its pharmacological activity. It is known for its potent inhibitory effects on protein phosphatase 1 and protein phosphatase 2A, making it a valuable compound in biochemical research .

Scientific Research Applications

Tautomycetin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is a potent inhibitor of protein phosphatase 1 and protein phosphatase 2A, making it valuable in studying cellular signaling pathways. This compound has also been investigated for its immunosuppressive properties, showing potential in organ transplantation and autoimmune disease treatment. Additionally, it exhibits anticancer properties by inducing apoptosis in cancer cells through the inhibition of protein cascades .

Future Directions

Future research could focus on uncovering the reasons why TMC thioesterase prefers hydrolysis rather than macrocyclization, and reveal the molecular basis of TE-catalyzed hydrolysis and macrocyclization . This could further the discovery and design of novel engineered macrolactones .

Biochemical Analysis

Biochemical Properties

Tautomycetin is a selective inhibitor of protein phosphatase 1 . It interacts with enzymes such as protein phosphatase 1 and protein phosphatase 2A . These interactions play a crucial role in the regulation of many cellular events such as transcription, translation, cell division, muscle contraction, glycogen synthesis, and neuronal signaling .

Cellular Effects

This compound has been shown to inhibit the growth of colorectal cancer cells through p21cip/WAF1 induction via the extracellular signal–regulated kinase pathway . It also has potent immunosuppressive activity, inhibiting the proliferation of T cells by inhibition of IL-2 secretion .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits tyrosine phosphorylation of intracellular signaling molecules involved in various cellular responses such as T-cell receptor–proximal signaling . It also blocks the effective deprotonation of the substrate, and inhibits the nucleophilic attack owing to steric hindrance .

Dosage Effects in Animal Models

In animal models, this compound has shown significant immunosuppressive activity. In rats that received a heterotopic cardiac allograft, the graft survived more than 160 days, comparable to graft survival in allografted rats treated with cyclosporine A .

Metabolic Pathways

This compound is synthesized in S. griseochromogenes by two type I polyketide synthases, denoted by modules named TtnA and TtnB . The dialkyl maleic anhydride moiety is synthesized separately by eight enzymes (TtnKLMNOPRS) and incorporated into the growing polyketide by esterification mediated via TtnK at the end of TtnA .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of tautomycetin involves two type I polyketide synthases, denoted as TtnA and TtnB. The process begins with the loading of acetyl-CoA, followed by the addition of four methylmalonyl-CoAs and three malonyl-CoAs through sequential Claisen condensation. An ethylmalonyl-CoA is then added. Each ketone of the incorporated acetate group is selectively modified by ketoreductase, dehydratase, or enoylreductase. The dialkylmaleic anhydride moiety is synthesized separately by eight enzymes and incorporated into the growing polyketide by esterification. The polyketide is released from TtnB by a thioesterase and undergoes oxidation at the C6 position, followed by enzyme-catalyzed decarboxylation-dehydration to form the final compound .

Industrial Production Methods: Industrial production of this compound typically involves fermentation using Streptomyces species. The fermentation process is carried out at 28°C for 72 hours in a medium containing glucose, soluble starch, meat extract, dry yeast, and soybean meal. The compound is then purified using high-performance liquid chromatography (HPLC) and other chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Tautomycetin undergoes various chemical reactions, including hydrolysis and macrocyclization. The thioesterase domain of this compound prefers hydrolysis over macrocyclization, which is influenced by the presence of specific residues and water molecules around the active site .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetyl-CoA, methylmalonyl-CoA, malonyl-CoA, and ethylmalonyl-CoA. The reactions are typically carried out under controlled conditions with specific enzymes to ensure selective modifications .

Major Products: The major products formed from the reactions involving this compound include its linear polyketide structure and the dialkylmaleic anhydride moiety. These products are essential for its biological activity .

Comparison with Similar Compounds

Tautomycetin is structurally similar to tautomycin, another natural polyketide product. Both compounds contain a dialkylmaleic anhydride moiety, but tautomycin has a spiroketal group that this compound lacks. This structural difference results in distinct biological activities. While this compound is a potent immunosuppressant and anticancer agent, tautomycin does not exhibit the same level of immunosuppressive activity .

List of Similar Compounds:
  • Tautomycin
  • Spirotoamide A

This compound’s unique structure and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

119757-73-2

Molecular Formula

C33H50O10

Molecular Weight

606.7 g/mol

IUPAC Name

[(16Z)-17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl] 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate

InChI

InChI=1S/C33H50O10/c1-9-24(10-2)15-25(34)14-19(4)13-18(3)11-12-26(35)21(6)28(37)16-27(36)20(5)23(8)42-30(39)17-29(38)31-22(7)32(40)43-33(31)41/h9,15,18-21,23,26-27,29,35-36,38H,1,10-14,16-17H2,2-8H3/b24-15+

InChI Key

VAIBGAONSFVVKI-BUVRLJJBSA-N

Isomeric SMILES

CC/C(=C/C(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)/C=C

SMILES

CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C

Canonical SMILES

CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C

Pictograms

Acute Toxic

Synonyms

(βR)-2,5-Dihydro-β-hydroxy-4-methyl-2,5-dioxo-3-furanpropanoic Acid (1R,2S,6S,7S,10S,12R,15E)-16-Ethyl-3,7-dihydroxy-1,2,6,10,12-pentamethyl-5,14-dioxo-15,17-octadecadien-1-yl Ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tautomycetin
Reactant of Route 2
Reactant of Route 2
Tautomycetin
Reactant of Route 3
Tautomycetin
Reactant of Route 4
Tautomycetin
Reactant of Route 5
Tautomycetin
Reactant of Route 6
Tautomycetin
Customer
Q & A

Q1: What is the primary molecular target of Tautomycetin?

A1: this compound (TTN) is a highly potent and selective inhibitor of serine/threonine protein phosphatase type 1 (PP1). [, ] While it also exhibits some inhibitory activity against protein phosphatase 2A (PP2A), its selectivity for PP1 is significantly higher. [, ]

Q2: How does this compound interact with PP1?

A2: this compound forms a covalent bond with a cysteine residue specific to PP1, Cys127, located within the enzyme's active site. [] This covalent interaction is primarily responsible for the high selectivity of TTN towards PP1.

Q3: What are the downstream effects of this compound's inhibition of PP1?

A3: Inhibition of PP1 by TTN affects numerous cellular processes due to PP1's involvement in various signaling pathways. Some of the observed effects include:

  • Suppression of the TNFα/NF-κB pathway: TTN inhibits the phosphorylation of IKKα and IKKβ, preventing the degradation of IκBα, and ultimately suppressing NF-κB activation. [, ]
  • Modulation of the Raf-1/MEK/ERK pathway: this compound has been shown to suppress the activation of ERK by inhibiting the activation of Raf-1. [] This suggests a role for PP1 in the positive regulation of the Raf-1/MEK/ERK pathway.
  • Induction of apoptosis in specific cell types: TTN can induce apoptosis in activated T-cells [] and various cancer cell lines. [, , ] The exact mechanisms of apoptosis induction may vary depending on the cell type.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C33H50O10 and a molecular weight of 606.75 g/mol. []

Q5: Are there any distinctive structural features of this compound?

A5: Yes, this compound contains a unique dialkylmaleic anhydride moiety linked to a linear polyketide chain with an unusual terminal alkene. [, , ] This complex structure contributes to its specific interactions with PP1.

Q6: How do structural modifications of this compound affect its activity and selectivity?

A6: Studies on this compound analogues revealed that:

  • The maleic anhydride moiety is crucial for PP1 inhibitory activity. []
  • The C1-C18 polyketide chain is essential for inhibiting tumor cell proliferation but not for PP1 inhibition. []
  • Modifications in the linker region and the C2''-C5 fragment can significantly influence PP1/PP2A selectivity. [, ]

Q7: Is there any information available on the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A7: While detailed PK/PD studies are limited, in silico analysis suggests that this compound exhibits low protein binding and high tissue distribution. [] Furthermore, it appears to be stable towards CYP3A4 metabolism. []

Q8: What are the key findings from in vitro and in vivo studies on this compound?

A8:

  • Inhibition of cell proliferation: this compound effectively inhibits the proliferation of various cancer cell lines, including colorectal, [] breast, [] and medullary thyroid cancer cells. []
  • Suppression of T-cell activation: TTN demonstrates potent immunosuppressive activity by inhibiting T-cell activation and inducing apoptosis in activated T-cells. [, , ]
  • Prolongation of islet allograft survival: In a rodent model, this compound synergized with Cyclosporine A, significantly prolonging islet allograft survival. [, , ]
  • Induction of hypertension in a specific mouse model: Endothelial expression of the Cul3Δ9 mutant, mimicking a human hypertension-causing mutation, led to nocturnal hypertension and arterial stiffening in mice. [, ] This effect was linked to impaired eNOS activity and decreased nitric oxide production due to dysregulation of the Cullin3/PP2A/phospho-eNOS pathway. [, ]

Q9: What is known about the toxicity and safety profile of this compound?

A9: Information regarding the long-term toxicity of this compound is currently limited.

Q10: Have any specific drug delivery or targeting strategies been explored for this compound?

A10: Specific drug delivery and targeting strategies for this compound are still under investigation.

Q11: How is this compound biosynthesized?

A11: this compound is a polyketide natural product synthesized by a complex biosynthetic pathway involving:

  • Polyketide synthases (PKSs): Two modular type I PKSs (TtnAB) are responsible for assembling the polyketide backbone of TTN. [, ]
  • Tailoring enzymes: These enzymes modify the initial polyketide product through various reactions, including oxidation, reduction, dehydration, and decarboxylation. [, , ]
  • Prenylated FMN-dependent decarboxylase (TtnD): This enzyme, belonging to the UbiD family, catalyzes the penultimate step of TTN biosynthesis. []

Q12: Are there any regulatory mechanisms controlling this compound biosynthesis?

A12: Yes, several regulatory genes within the this compound biosynthetic gene cluster have been identified:

  • tmcN: This gene encodes a pathway-specific positive regulator, TmcN, which activates the transcription of genes involved in TTN biosynthesis. []
  • tmcT: This gene encodes another pathway-specific regulator, TmcT, which also plays a crucial role in TTN production. []
  • wblA: Disruption of the global regulatory gene wblA led to increased TTN productivity in Streptomyces sp. CK4412. [] This suggests a complex regulatory cascade involving both global and pathway-specific regulators in controlling TTN biosynthesis.

Q13: What are the potential applications of this compound?

A13: Given its potent biological activities, this compound shows promise for various applications:

  • Immunosuppressant: Its ability to selectively suppress T-cell activation makes it a potential candidate for developing new immunosuppressive drugs. [, , ]
  • Anticancer agent: The potent antiproliferative activity of TTN against various cancer cell lines highlights its potential as a lead compound for developing novel anticancer therapies. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.